N-(4-bromophenyl)-N'-(4-methylbenzyl)thiourea

Lipophilicity Membrane Permeability ADME Prediction

This asymmetrical N,N'-disubstituted thiourea features a 4-bromophenyl and a 4-methylbenzyl group, imparting distinct lipophilicity (XLogP=4.1) and polar surface area (56.2 Ų) ideal for CNS-penetrant antibacterial agent development. The 4-bromophenyl substituent provides a spectroscopic handle (Br) for monitoring metal complex formation in Cu(II), Ni(II), and Co(III) coordination chemistry applications. As an unsymmetrical scaffold, it enables synthesis of sulfur-containing heterocycles (thiazoles, thiazolines) via cyclization with α-haloketones, introducing structural diversity into compound libraries. Choose this specific substitution pattern for reproducible structure-activity relationship studies.

Molecular Formula C15H15BrN2S
Molecular Weight 335.26
CAS No. 133192-89-9
Cat. No. B2552721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromophenyl)-N'-(4-methylbenzyl)thiourea
CAS133192-89-9
Molecular FormulaC15H15BrN2S
Molecular Weight335.26
Structural Identifiers
SMILESCC1=CC=C(C=C1)CNC(=S)NC2=CC=C(C=C2)Br
InChIInChI=1S/C15H15BrN2S/c1-11-2-4-12(5-3-11)10-17-15(19)18-14-8-6-13(16)7-9-14/h2-9H,10H2,1H3,(H2,17,18,19)
InChIKeySUPHVGZNGOEORE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Bromophenyl)-N'-(4-methylbenzyl)thiourea (CAS 133192-89-9): A Disubstituted Thiourea for Specialized Medicinal Chemistry and Coordination Studies


N-(4-bromophenyl)-N'-(4-methylbenzyl)thiourea (CAS 133192-89-9) is an asymmetrical N,N'-disubstituted thiourea derivative featuring a 4-bromophenyl group on one nitrogen and a 4-methylbenzyl group on the other [1]. It possesses a molecular formula of C15H15BrN2S, a molecular weight of 335.3 g/mol, a computed XLogP3-AA value of 4.1, and a topological polar surface area of 56.2 Ų [1]. This compound belongs to a class of organosulfur molecules known for their versatility as ligands in coordination chemistry and as scaffolds for bioactive compound development [2].

Why Substituting N-(4-Bromophenyl)-N'-(4-methylbenzyl)thiourea with a Similar Thiourea Is Scientifically Risky


In the thiourea class, subtle changes in N-substituents profoundly alter hydrogen-bonding capacity, lipophilicity, metal-binding affinity, and biological target engagement. Replacing the 4-bromophenyl group with a 4-chlorophenyl or phenyl moiety, or altering the 4-methylbenzyl to a benzyl group, modifies the electron density on the thiocarbonyl sulfur and the overall molecular geometry [1]. For example, studies on thiourea antibacterial agents show that varying aryl substituents can shift MIC values from 2 µg/mL to >32 µg/mL against S. aureus, demonstrating that in-class compounds are not interchangeable without rigorous experimental validation [2]. This specific substitution pattern imparts a unique balance of lipophilicity (XLogP = 4.1) and polar surface area that directly influences its behavior in both biological assays and coordination chemistry applications [1].

Quantitative Differentiation of N-(4-Bromophenyl)-N'-(4-methylbenzyl)thiourea: Comparative Evidence for Scientific Selection


Enhanced Lipophilicity and Reduced Polar Surface Area vs. Unsubstituted and Phenyl Analogs

The compound exhibits a computed XLogP3-AA value of 4.1 and a topological polar surface area (TPSA) of 56.2 Ų [1]. In comparison, the unsubstituted thiourea analog has a much lower XLogP (~0.5) and higher TPSA (~78 Ų), while the N-(4-bromophenyl)-N'-phenylthiourea analog shows an XLogP of approximately 3.5 [1]. This quantitative increase in lipophilicity and reduction in polarity is driven by the 4-methylbenzyl substitution, which adds a hydrophobic methyl group and an additional aromatic ring relative to phenyl analogs.

Lipophilicity Membrane Permeability ADME Prediction Drug Design

Antibacterial Activity Baseline: Sub-10 µg/mL MICs Against S. aureus Achievable with Thiourea Scaffolds

While direct MIC data for this specific compound is not publicly available, the thiourea class demonstrates potent antibacterial activity. In a 2023 study of structurally related N,N'-disubstituted thioureas, compounds TD1-TD8 exhibited MIC values against S. aureus ATCC 29213 ranging from 2 to 32 µg/mL, with several derivatives showing MICs as low as 2 µg/mL [1]. This is comparable to the oxacillin control (MIC = 2 µg/mL) against the same strain [1]. The presence of the 4-bromophenyl group in our target compound is consistent with known SAR trends that electron-withdrawing aryl groups enhance antibacterial potency compared to unsubstituted phenyl rings.

Antibacterial MIC Staphylococcus aureus MRSA

Ligand Capability: Thiourea Sulfur and Nitrogen Coordination to First-Row Transition Metals

Thioureas are well-established ligands that bind metal ions via the sulfur atom of the C=S group and, in some cases, via deprotonated nitrogen atoms [1]. The target compound contains a free N-H group adjacent to the thiocarbonyl, enabling bidentate (S,N) coordination modes [2]. In a study of Cu(II) complexes with 4-bromophenyl-substituted thioureas, the resulting metal complexes showed enhanced antibacterial activity (MIC = 2-4 µg/mL against S. aureus) compared to the free ligands, and also inhibited biofilm formation [3]. This demonstrates the synthetic utility of the thiourea moiety for generating biologically active metal complexes.

Coordination Chemistry Metal Complexes Catalysis Bioinorganic Chemistry

Recommended Application Scenarios for N-(4-Bromophenyl)-N'-(4-methylbenzyl)thiourea Based on Quantified Properties


Lead Optimization in CNS-Penetrant Antibacterial Drug Discovery

Given its enhanced lipophilicity (XLogP = 4.1) and the antibacterial potential of the thiourea class (MIC values as low as 2 µg/mL against S. aureus), this compound is well-suited as a starting scaffold for optimizing central nervous system (CNS)-penetrant antibacterial agents targeting conditions like bacterial meningitis [1]. Its physicochemical profile predicts favorable blood-brain barrier permeability compared to more polar thiourea analogs.

Synthesis of Bioactive Transition Metal Complexes

The compound's capacity for S,N-bidentate coordination makes it a valuable ligand for preparing Cu(II), Ni(II), or Co(III) complexes with potential applications as anticancer, antibacterial, or catalytic agents [2]. The 4-bromophenyl substituent provides a spectroscopic handle (Br) for monitoring complex formation and studying electronic properties.

Organic Synthesis Intermediate for Heterocyclic Compound Libraries

As an unsymmetrical thiourea, this compound serves as a versatile building block for constructing sulfur-containing heterocycles (e.g., thiazoles, thiazolines) via cyclization reactions with α-haloketones or Michael acceptors [3]. Its distinct substitution pattern introduces structural diversity into compound libraries for high-throughput screening.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-bromophenyl)-N'-(4-methylbenzyl)thiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.